4-(2-Fluorophenyl)pyridine-2-carbonitrile
Description
Historical Context and Discovery
The development of 4-(2-Fluorophenyl)pyridine-2-carbonitrile emerged from the broader historical evolution of fluorinated heterocyclic chemistry, which gained significant momentum in the latter half of the twentieth century. The systematic incorporation of fluorine atoms into nitrogen-containing heterocyclic systems has been driven by the recognition that such modifications can lead to dramatic changes in molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. This particular compound represents a convergence of two major trends in modern medicinal chemistry: the ubiquity of nitrogen heterocycles and the popularity of organofluorine moieties.
The specific discovery and first synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile can be traced to research efforts focused on developing novel chemical scaffolds for pharmaceutical applications. The compound has been particularly valuable in the synthesis of more complex molecular structures, including those intended for anticancer research. Research has demonstrated that related 2-substituted-4-fluorophenoxy pyridine derivatives bearing various substituents have shown promise as dual c-Met/VEGFR-2 inhibitors, highlighting the therapeutic potential of this structural class.
The compound's development also reflects the broader interest in creating fluorinated building blocks that can serve as versatile synthetic intermediates. The presence of both the fluorinated aromatic system and the reactive nitrile group provides multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse chemical libraries.
Nomenclature and Classification
4-(2-Fluorophenyl)pyridine-2-carbonitrile follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound name accurately reflects its structural composition, with the pyridine ring serving as the parent heterocycle, the fluorophenyl group attached at the 4-position, and the carbonitrile group positioned at the 2-carbon of the pyridine ring.
The systematic name 4-(2-fluorophenyl)pyridine-2-carbonitrile precisely describes the molecular architecture. Alternative nomenclature systems may refer to this compound using different conventions, but the systematic name remains the most chemically informative designation. The compound belongs to several important chemical classifications that define its properties and potential applications.
From a structural classification perspective, this compound falls into the category of substituted pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. More specifically, it is classified as a pyridine-2-carbonitrile derivative due to the presence of the nitrile functional group at the 2-position of the pyridine ring. The fluorinated aromatic substituent places it within the broader class of fluorinated heterocycles, a category that has gained significant attention in pharmaceutical chemistry due to the unique properties imparted by fluorine substitution.
The compound also belongs to the nitrile class of organic compounds, characterized by the carbon-nitrogen triple bond. This functional group is particularly important in synthetic chemistry as it can undergo various transformations to generate other functional groups, including carboxylic acids, amines, and amides.
Registry Information and Identification Systems
4-(2-Fluorophenyl)pyridine-2-carbonitrile is registered in major chemical databases with specific identification numbers that facilitate its tracking and procurement in research settings. The compound carries the Chemical Abstracts Service registry number 1219454-74-6, which serves as its unique identifier in chemical literature and commercial databases.
The molecular formula C₁₂H₇FN₂ accurately represents the atomic composition, indicating twelve carbon atoms, seven hydrogen atoms, one fluorine atom, and two nitrogen atoms. The molecular weight is precisely 198.2 grams per mole, providing essential information for stoichiometric calculations in synthetic procedures.
Table 1: Chemical Registry and Identification Data
Additional identification systems include the PubChem Compound Identifier (CID) 58360518, which links the compound to the comprehensive PubChem database maintained by the National Center for Biotechnology Information. The MDL number MFCD28337804 provides another standardized identifier used in chemical inventory systems.
The International Chemical Identifier (InChI) string InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H provides a unique string representation of the molecular structure. The corresponding InChI Key FXPJTTSTXIPUKL-UHFFFAOYSA-N offers a shortened hash version suitable for database searching.
The Simplified Molecular Input Line Entry System (SMILES) notation Fc1ccccc1c2ccnc(c2)C#N represents the molecular structure in a linear text format that can be easily processed by computational chemistry software. This notation captures the connectivity and stereochemistry of the molecule in a compact, machine-readable format.
Position in Fluorinated Heterocyclic Chemistry
4-(2-Fluorophenyl)pyridine-2-carbonitrile occupies a significant position within the expanding field of fluorinated heterocyclic chemistry, representing a convergence of several important chemical design principles. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles has emerged as a powerful strategy for modulating molecular properties, and this compound exemplifies the sophisticated approaches now available for creating fluorinated building blocks.
The compound demonstrates the principles underlying modern organofluorine chemistry, where fluorine substitution is used as a tool to probe and modify important molecular characteristics. In nitrogen heterocycles specifically, fluorine can influence stability, conformational behavior, hydrogen bonding ability, and basicity in ways that are predictable yet profound. The positioning of the fluorine atom on the phenyl substituent rather than directly on the pyridine ring reflects a strategic approach to fluorine incorporation that maintains the electronic properties of the pyridine system while introducing the beneficial effects of fluorine substitution.
Within the broader context of pyridine chemistry, this compound represents an evolution from simple pyridine derivatives toward more complex, multifunctional molecules designed for specific applications. The combination of the pyridine heterocycle with fluorinated aromatic substituents creates a molecular framework that has proven valuable in pharmaceutical research, particularly in the development of kinase inhibitors and other targeted therapeutic agents.
The nitrile functional group adds another dimension to the compound's chemical versatility. Nitriles are well-established as important functional groups in medicinal chemistry, often serving as bioisosteres for other functional groups or as reactive handles for further synthetic elaboration. The combination of the nitrile group with the fluorinated pyridine framework creates multiple opportunities for chemical modification and optimization in drug discovery programs.
Research in related chemical systems has demonstrated the value of this structural approach. Studies on similar fluorinated pyridine derivatives have shown promising biological activities, including inhibition of important protein targets such as c-Met and VEGFR-2 receptors. These findings suggest that 4-(2-Fluorophenyl)pyridine-2-carbonitrile and related compounds may serve as valuable starting points for the development of novel therapeutic agents.
The compound also represents an important example of the increasingly sophisticated synthetic methods available for creating fluorinated heterocycles. Modern synthetic chemistry has developed numerous approaches for the selective introduction of fluorine into complex molecular frameworks, and compounds like 4-(2-Fluorophenyl)pyridine-2-carbonitrile benefit from these advances. The ability to precisely control the placement of fluorine atoms allows for the rational design of molecules with optimized properties for specific applications.
Table 2: Structural Features and Chemical Classification
| Feature | Classification | Significance |
|---|---|---|
| Core Heterocycle | Pyridine | Six-membered aromatic ring with nitrogen |
| Aromatic Substituent | 2-Fluorophenyl | Fluorinated aromatic system at 4-position |
| Functional Group | Nitrile | Reactive carbon-nitrogen triple bond |
| Overall Class | Fluorinated Heterocycle | Enhanced properties through fluorine incorporation |
| Synthetic Utility | Building Block | Platform for further chemical elaboration |
Properties
IUPAC Name |
4-(2-fluorophenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTTSTXIPUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .
Scientific Research Applications
Antimicrobial and Antiviral Properties
Pyridine derivatives, including 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been recognized for their antimicrobial and antiviral activities. Research indicates that compounds containing the pyridine nucleus exhibit therapeutic properties against various pathogens, including bacteria and viruses. For instance, studies have demonstrated that certain pyridine compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyridine derivatives are known to interact with specific proteins involved in cancer cell proliferation and survival. The presence of fluorine in 4-(2-Fluorophenyl)pyridine-2-carbonitrile may enhance its binding affinity to target proteins, potentially leading to improved efficacy in cancer treatments .
Xanthine Oxidase Inhibition
Another notable application is its role as a xanthine oxidase inhibitor. This property is particularly relevant for treating conditions such as gout, where lowering serum uric acid levels is crucial. The synthesis of related compounds has shown promise in this area, suggesting that 4-(2-Fluorophenyl)pyridine-2-carbonitrile could be developed into a therapeutic agent for managing hyperuricemia .
Organic Electronics
Due to its unique electronic properties, 4-(2-Fluorophenyl)pyridine-2-carbonitrile is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The fluorine atom enhances the electron-withdrawing characteristics of the compound, which can improve charge transport properties in electronic devices .
Ligand Development
The compound serves as a potential ligand in coordination chemistry, particularly for metal complexes used in catalysis or as sensors. Its ability to form stable complexes with transition metals makes it a candidate for further research in developing new catalytic systems .
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy of pyridine derivatives against bacterial strains | Compounds exhibited significant inhibition against S. aureus and E. coli |
| Xanthine Oxidase Inhibition Research | Evaluated the potential of pyridine derivatives in lowering uric acid levels | Found effective inhibition comparable to existing treatments |
| Synthesis Method Optimization | Developed new synthetic routes for pyridine derivatives | Achieved higher yields with fewer purification steps |
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the cyano group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and other research areas .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
(a) 2-(2-Fluorophenyl)pyridine-4-carbonitrile (CAS: 736991-87-0)
- Structure : The nitrile and 2-fluorophenyl groups are swapped compared to the target compound (nitrile at 4-position, fluorophenyl at 2-position).
- Impact: This positional isomerism alters dipole moments and steric interactions.
- Synthesis : Reported by CymitQuimica, this compound is discontinued commercially, suggesting lower utility in industrial applications compared to the target compound.
(b) 4-(5-Pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile (FYX-051)
- Structure : A triazole ring bridges the pyridine-2-carbonitrile and pyridin-4-yl groups.
- Impact : The triazole introduces hydrogen-bonding capability and planar rigidity, making FYX-051 a potent xanthine oxidoreductase inhibitor. In contrast, the target compound lacks this heterocyclic extension, limiting its enzyme-targeting versatility .
Heterocyclic Modifications
(a) 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4)
- Structure : Features a trifluoromethyl group at the 4-position and a sulfanyl substituent.
- These traits make it more suitable for agrochemical applications than the target compound .
(b) 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile
- Structure: An amino group at the 2-position and a naphthyl group at the 6-position.
- This compound is prioritized in fluorescence studies, unlike the target compound, which lacks extended aromatic systems .
(a) 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile
- Structure: Contains a phenoxy linker and nitro group.
- Impact: The nitro group confers redox activity, making it a candidate for prodrug development. However, the phenoxy linker may reduce metabolic stability compared to the direct fluorophenyl attachment in the target compound .
(b) 6-[4-(3-Methoxyphenyl)piperazin-1-yl]pyridine-2-carbonitrile (CAS: 2329078-73-9)
Key Comparative Data Table
Research Findings and Trends
- Electronic Effects : Nitrile and fluorine groups in the target compound enhance electron deficiency, favoring interactions with ATP-binding pockets in kinases. However, bulkier substituents (e.g., triazoles in FYX-051) improve target specificity .
- Metabolic Stability : Compounds with trifluoromethyl or sulfanyl groups (e.g., CAS: 338963-45-4) exhibit longer half-lives than the target compound, which may require structural optimization for in vivo applications .
- Synthetic Accessibility : The target compound’s synthesis is less complex compared to derivatives with piperazine or triazole extensions, making it a cost-effective intermediate .
Biological Activity
4-(2-Fluorophenyl)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorophenyl group at the 4-position and a cyano group at the 2-position. The presence of the fluorine atom significantly influences its electronic properties, enhancing its reactivity and potential interactions with biological targets .
The biological activity of 4-(2-Fluorophenyl)pyridine-2-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group increases binding affinity, while the cyano group can form hydrogen bonds, facilitating interactions with biological macromolecules .
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. The introduction of fluorine may enhance these effects by increasing lipophilicity and membrane permeability .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit various enzymes. For instance, compounds with similar structures have demonstrated inhibitory effects on key metabolic enzymes, suggesting that 4-(2-Fluorophenyl)pyridine-2-carbonitrile may also exhibit such properties .
- Cytotoxicity : Preliminary studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, although further investigation is required to establish efficacy and safety profiles .
Comparative Biological Activity
To understand the uniqueness of 4-(2-Fluorophenyl)pyridine-2-carbonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Notable Biological Activity |
|---|---|---|
| 4-(2-Chlorophenyl)pyridine-2-carbonitrile | Chlorine substitution instead of fluorine | Moderate enzyme inhibition |
| 4-(2-Bromophenyl)pyridine-2-carbonitrile | Bromine substitution | Antimicrobial activity |
| 4-(2-Methylphenyl)pyridine-2-carbonitrile | Methyl substitution | Lower cytotoxicity compared to fluorinated derivatives |
The presence of fluorine in 4-(2-Fluorophenyl)pyridine-2-carbonitrile enhances its reactivity and biological activity compared to its chlorinated or brominated counterparts .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial properties compared to those without such substitutions .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that 4-(2-Fluorophenyl)pyridine-2-carbonitrile showed significant cytotoxic effects at higher concentrations, indicating its potential as a chemotherapeutic agent. However, further studies are needed to evaluate its selectivity and mechanism of action .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 4-(2-Fluorophenyl)pyridine-2-carbonitrile, and how are they implemented?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Detect fluorine-mediated through-space couplings (e.g., ) to confirm spatial proximity of fluorine to specific hydrogens. Use 2D - HOESY experiments to validate F–H interactions .
- X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., C–F···H–C). Key parameters include space group (e.g., monoclinic ), unit cell dimensions (e.g., ), and bond angles (e.g., F1B–C19–C14 = 115.2°) .
Q. What crystallographic parameters are critical for determining the molecular structure of 4-(2-Fluorophenyl)pyridine-2-carbonitrile derivatives?
- Methodological Answer :
- Space Group and Unit Cell : Monoclinic with and .
- Bond Geometry : Fluorophenyl ring torsion angles (e.g., C9–C14–C19–F1B = -105.84°) and intermolecular distances (e.g., F···H = 2.6–2.8 Å). Validate using SHELXL refinement and R-factors .
Q. What safety protocols should be followed given the limited toxicity data on 4-(2-Fluorophenyl)pyridine-2-carbonitrile?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources due to potential toxic fume release during combustion .
- Emergency Measures : For accidental exposure, consult poison centers and avoid water jets for firefighting. Prioritize carbon dioxide or dry chemical extinguishers .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational structural data in fluorinated aromatics?
- Methodological Answer :
- Experimental Validation : Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with X-ray/NMR data. For example, RMSD values between experimental and theoretical shifts (8.84 ppm vs. 8.79 ppm) highlight conformational flexibility .
- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation of the fluorophenyl group, resolving discrepancies in coupling constants .
Q. What methodologies are recommended for refining crystal structures of fluorinated pyridine derivatives using SHELX?
- Methodological Answer :
- Refinement Workflow : Use SHELXL for small-molecule refinement. Key steps:
Import intensity data (e.g., Bruker Kappa APEXII diffractometer output).
Apply TWIN/BASF commands for twinned crystals.
Validate with ADDSYM/PLATON to check missed symmetry .
- Disorder Modeling : For flexible fluorophenyl groups, split occupancy refinement (e.g., PART 0/1) and apply ISOR restraints to suppress thermal motion artifacts .
Q. How can metabolic studies on fluorinated pyridine carbonitriles inform their pharmacokinetic profiles?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes or recombinant enzymes (e.g., UGT1A9) to identify N-glucuronidation sites. Monitor metabolites via LC-MS/MS (e.g., m/z transitions for glucuronide conjugates) .
- Interspecies Scaling : Apply allometric models (e.g., -based scaling) to predict human clearance from rodent data, accounting for fluorine’s metabolic resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
